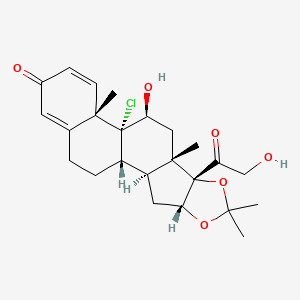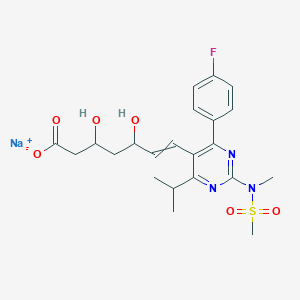
4α,25-Dihydroxy Vitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4α,25-Dihydroxy Vitamin D3 is a hydroxylated derivative of Vitamin D3, which plays a crucial role in calcium metabolism and various cellular processes. This compound is a metabolite of 25-hydroxyvitamin D3, produced through hydroxylation steps. It is known for its biological activity, particularly in regulating calcium homeostasis and influencing gene expression via the Vitamin D receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4α,25-Dihydroxy Vitamin D3 involves multiple hydroxylation steps. One common method includes the use of a molybdenum-dependent steroid C25 dehydrogenase, which catalyzes the conversion of Vitamin D3 to 25-hydroxyvitamin D3. This is followed by further hydroxylation to produce this compound . The reaction conditions typically involve semi-aerobic conditions with high-density suspensions of resting cells producing the enzyme .
Industrial Production Methods: Industrial production of this compound can be achieved using biocatalytic platforms. These platforms utilize whole-cell systems with molybdenum-dependent enzymes to ensure high selectivity and yield. The process is optimized for large-scale production, incorporating methods for recycling costly solubilizers like cyclodextrin .
Chemical Reactions Analysis
Types of Reactions: 4α,25-Dihydroxy Vitamin D3 undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation reactions are catalyzed by enzymes such as CYP3A4 and CYP24A1 .
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, palladium catalysts, and toluene as a solvent . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity.
Major Products: The major products formed from these reactions include other hydroxylated derivatives of Vitamin D3, such as 1α,25-dihydroxyvitamin D3 and 1,4α,25-trihydroxyvitamin D3 .
Scientific Research Applications
4α,25-Dihydroxy Vitamin D3 has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the regulation of calcium metabolism and the role of Vitamin D metabolites in cellular processes . In medicine, it is investigated for its potential therapeutic effects in conditions like osteoporosis and certain cancers . Additionally, it serves as a valuable tool in understanding the structure-function relationships of Vitamin D analogues .
Mechanism of Action
The mechanism of action of 4α,25-Dihydroxy Vitamin D3 involves its binding to the Vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, it influences the transcription of target genes involved in calcium homeostasis, cell growth, differentiation, and immune responses . The compound stabilizes the active conformation of the receptor, enhancing its interaction with DNA and co-regulatory proteins .
Comparison with Similar Compounds
- 1α,25-Dihydroxy Vitamin D3
- 1,4α,25-Trihydroxy Vitamin D3
- 4β,25-Dihydroxy Vitamin D3
Comparison: 4α,25-Dihydroxy Vitamin D3 is unique due to its specific hydroxylation pattern, which influences its biological activity and stability. Compared to 1α,25-Dihydroxy Vitamin D3, it has similar potency in regulating gene expression but differs in its metabolic stability and interaction with the Vitamin D receptor . The 4β,25-Dihydroxy Vitamin D3 is more stable in serum due to its resistance to degradation by CYP24A1 .
Properties
CAS No. |
1374022-57-7 |
|---|---|
Molecular Formula |
C₂₇H₄₄O₃ |
Molecular Weight |
416.64 |
Synonyms |
(3α,4β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,4,25-triol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)
![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)





